molecular formula C15H11NO2 B6376018 4-(4-Acetylphenyl)-2-cyanophenol, 95% CAS No. 1261924-20-2

4-(4-Acetylphenyl)-2-cyanophenol, 95%

Cat. No. B6376018
CAS RN: 1261924-20-2
M. Wt: 237.25 g/mol
InChI Key: JJTHYOMVUGIJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylphenyl)-2-cyanophenol, 95% (4-APC) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 197.17 g/mol. 4-APC is a derivative of the naturally occurring compound phenol and is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-APC has been found to have many biochemical and physiological effects, making it a useful compound for research in various fields.

Scientific Research Applications

4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as dyes, drugs, and polymers materials. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. 4-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of peptide libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-cyanophenol, 95% is still largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many biochemical and physiological effects. It has been found to be a potent antioxidant, which means that it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-(4-Acetylphenyl)-2-cyanophenol, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. Additionally, it is relatively inexpensive and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before use. Additionally, it is highly flammable and should be handled with caution.

Future Directions

There are many potential future directions for the use of 4-(4-Acetylphenyl)-2-cyanophenol, 95% in scientific research. For example, it could be used to develop new drugs and therapies for diseases such as cancer and Alzheimer's disease. Additionally, it could be used to develop new imaging techniques for diagnosing and monitoring diseases. Additionally, it could be used to develop new materials for use in medical devices and to improve the efficiency of existing medical devices. Finally, it could be used to develop new techniques for studying the biochemical and physiological effects of compounds on the body.

Synthesis Methods

The most common method of synthesizing 4-(4-Acetylphenyl)-2-cyanophenol, 95% is by reacting phenol with acetic anhydride. In this reaction, phenol is heated with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction yields 4-(4-Acetylphenyl)-2-cyanophenol, 95% as a white solid with a purity of 95%.

properties

IUPAC Name

5-(4-acetylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHYOMVUGIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684746
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylphenyl)-2-cyanophenol

CAS RN

1261924-20-2
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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